molecular formula C10H12Cl2N2O2 B14588685 2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate CAS No. 61542-28-7

2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate

Cat. No.: B14588685
CAS No.: 61542-28-7
M. Wt: 263.12 g/mol
InChI Key: IBGZGWQFHWAIGF-UHFFFAOYSA-N
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Description

2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate is an organic compound that features a pyridine ring substituted with a carboxylate group and a dichloroamino group attached to a methylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate can be achieved through a multi-step process:

    Starting Material Preparation: The synthesis begins with the preparation of 2-methylpropyl pyridine-3-carboxylate. This can be achieved through the esterification of pyridine-3-carboxylic acid with 2-methylpropanol in the presence of a strong acid catalyst such as sulfuric acid.

    Chlorination: The next step involves the chlorination of the amino group. This can be done using thionyl chloride or phosphorus pentachloride to introduce the dichloroamino group.

    Final Product Formation: The final step involves the coupling of the chlorinated intermediate with the pyridine-3-carboxylate ester under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The dichloroamino group can participate in nucleophilic substitution reactions, where one or both chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include corresponding oxides or hydroxyl derivatives.

    Reduction: Products include amines or partially reduced intermediates.

    Hydrolysis: Products include pyridine-3-carboxylic acid and 2-(dichloroamino)-2-methylpropanol.

Scientific Research Applications

2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

    Industrial Chemistry: The compound can be used in the synthesis of agrochemicals or specialty chemicals with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dichloroamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can participate in π-π interactions with aromatic residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloroamino)-2-methylpropyl pyridine-3-carboxylate
  • 2-(Bromoamino)-2-methylpropyl pyridine-3-carboxylate
  • 2-(Fluoroamino)-2-methylpropyl pyridine-3-carboxylate

Uniqueness

2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate is unique due to the presence of two chlorine atoms in the amino group, which can significantly influence its reactivity and binding properties. This makes it distinct from its mono-halogenated analogs and provides unique opportunities for chemical modifications and applications.

Properties

CAS No.

61542-28-7

Molecular Formula

C10H12Cl2N2O2

Molecular Weight

263.12 g/mol

IUPAC Name

[2-(dichloroamino)-2-methylpropyl] pyridine-3-carboxylate

InChI

InChI=1S/C10H12Cl2N2O2/c1-10(2,14(11)12)7-16-9(15)8-4-3-5-13-6-8/h3-6H,7H2,1-2H3

InChI Key

IBGZGWQFHWAIGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)C1=CN=CC=C1)N(Cl)Cl

Origin of Product

United States

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